

# A Technical Guide to the Chemical and Physical Properties of Diquat Dibromide Hydrate

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## Compound of Interest

Compound Name: *Diquat dibromide hydrate*

Cat. No.: *B3026450*

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## Introduction

**Diquat dibromide hydrate** (CAS No: 6385-62-2) is a non-selective, fast-acting contact herbicide and desiccant.[1][2] It belongs to the bipyridylium class of chemicals, a group known for its redox activity.[3] Primarily used in agriculture for weed control in various crops and as a pre-harvest desiccant, its efficacy is rooted in its unique physicochemical properties that facilitate rapid absorption and disruption of plant cellular processes.[4] This document provides an in-depth technical overview of the chemical and physical characteristics of **Diquat dibromide hydrate**, tailored for researchers, scientists, and professionals in drug development and agricultural science. It includes comprehensive data tables, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

## Chemical and Physical Properties

The fundamental properties of **Diquat dibromide hydrate** are summarized below. These characteristics govern its behavior in environmental and biological systems.

## General and Structural Information

Property	Data	Reference(s)
IUPAC Name	7,10-diazoniatricyclo[8.4.0.0 <sup>2,7</sup> ]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate	[5]
CAS Number	6385-62-2	[5][6][7]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> Br <sub>2</sub> N <sub>2</sub> O (Monohydrate)	[5][6][7][8]
Molecular Weight	362.06 g/mol	[5][6][7][8]
Appearance	Light yellow to yellow crystalline solid.	[1][6]
Synonyms	Diquat dibromide monohydrate, Reglone, Aquacide	[1][5]

## Physicochemical Data

This table presents key quantitative data points crucial for laboratory use, environmental fate modeling, and safety assessments.

Property	Value / Description	Reference(s)
Melting Point	Decomposes before melting; decomposition observed at 335-337°C.	[1][2][9]
Boiling Point	Decomposes.	[1][2]
Water Solubility	Highly soluble; 125 mg/mL (345.25 mM) in H <sub>2</sub> O. Ultrasonic assistance may be needed for dissolution.	[4][6][7][8]
Other Solvents	Slightly soluble in alcohols and hydroxylic solvents; practically insoluble in nonpolar organic solvents.	[1]
Octanol-Water Partition Coeff. (LogP)	-4.60 (for the dibromide salt), indicating high hydrophilicity.	[1][10]
Vapor Pressure	Essentially non-volatile (~1.81 x 10 <sup>-6</sup> mmHg).	[1]
Chemical Stability	Stable in acidic and neutral aqueous solutions. Readily hydrolyzes in alkaline solutions. Sensitive to UV light.	[1]
Density	1.22 - 1.27 g/cm <sup>3</sup> at 20°C (for the dibromide salt).	[1]

## Spectroscopic Data

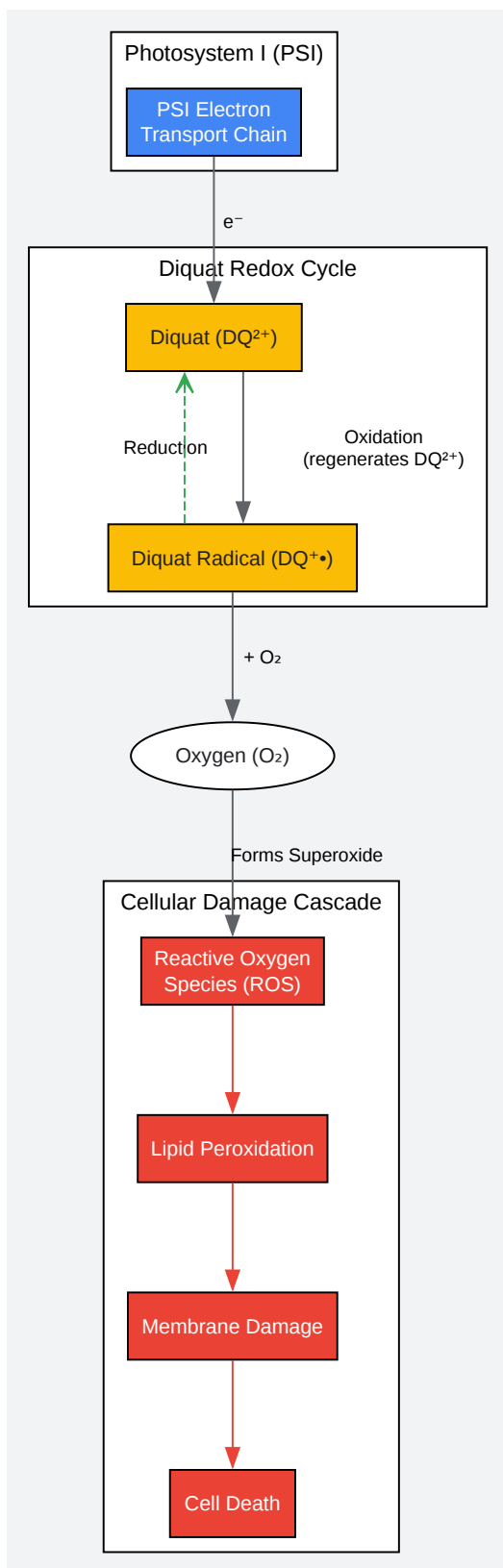
Spectroscopic analysis is fundamental for the identification and quantification of **Diquat dibromide hydrate**.

Spectroscopic Technique	Data	Reference(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ at 310 nm (in acetate buffer).	[1]
Mass Spectrometry	Characteristic m/z fragments at 183.2, 157.3, and 84.7 in ESI(+) mode.	[11]
Infrared (IR) Spec.	A standard KBr wafer method can be used for qualitative identification.	[1][11]

## Mechanism of Action and Stability

### Herbicidal Mechanism of Action

Diquat's herbicidal activity is initiated within the chloroplasts of plant cells. It acts as an electron acceptor, interfering with the photosynthetic electron transport chain at Photosystem I (PSI). This interaction initiates a futile redox cycle that produces highly reactive oxygen species (ROS), leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death.

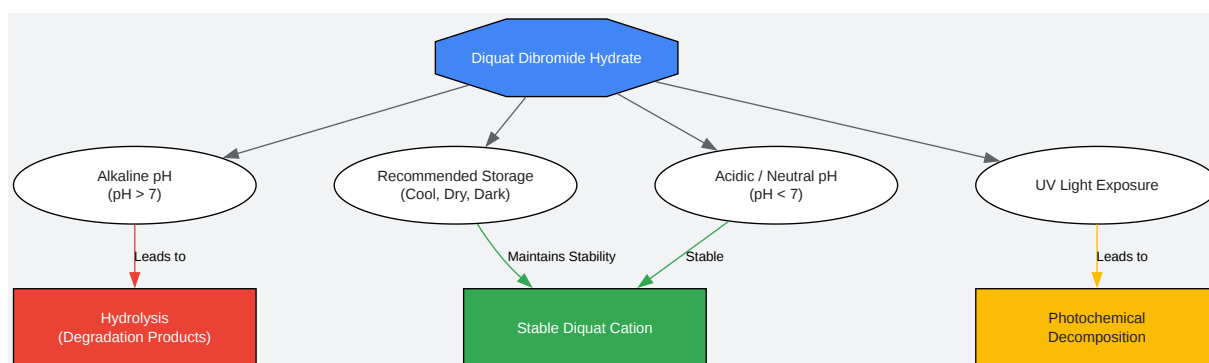


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Caption: Herbicidal mechanism of Diquat via redox cycling at Photosystem I.

## Chemical Stability Profile

The stability of Diquat dibromide is highly dependent on environmental conditions, particularly pH and exposure to light. Understanding these factors is critical for its formulation, storage, and predicting its environmental persistence.



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Caption: Logical relationships governing the stability of Diquat dibromide.

## Experimental Protocols

The following sections detail generalized protocols for determining key properties of **Diquat dibromide hydrate**. These are based on standard laboratory practices and information derived from analytical literature.

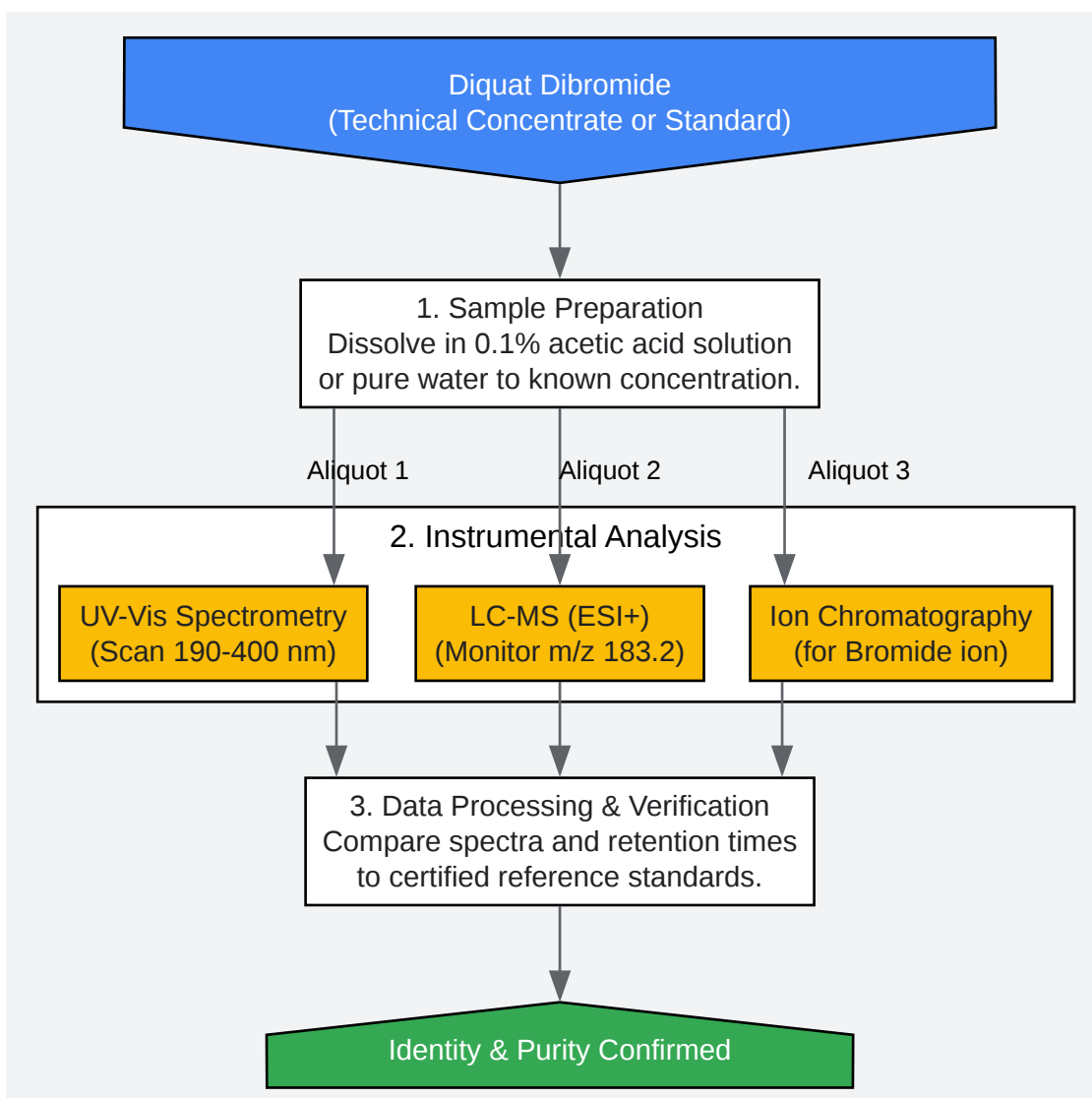
### Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the OECD 105 guideline method for determining water solubility.

- **Preparation:** Add an excess amount of **Diquat dibromide hydrate** to a known volume of deionized water in a flask at a controlled temperature (e.g., 20°C).
- **Equilibration:** Seal the flask and agitate it at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours). The solution should remain saturated with visible undissolved solid.
- **Phase Separation:** Cease agitation and allow the mixture to stand, permitting the undissolved material to settle. If necessary, centrifuge the sample to ensure clear separation of the aqueous phase.
- **Sampling and Analysis:** Carefully extract an aliquot of the clear supernatant. Determine the concentration of Diquat in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry at 310 nm or LC-MS.
- **Calculation:** The water solubility is reported in mg/L or mg/mL based on the measured concentration in the saturated solution.

## Protocol: Analytical Workflow for Identification and Quantification

This workflow describes a multi-instrument approach for the unambiguous identification and purity assessment of a Diquat dibromide sample.<sup>[11]</sup>



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Caption: A multi-technique workflow for the analysis of Diquat dibromide.

- Sample Preparation: Accurately weigh the **Diquat dibromide hydrate** sample and dissolve it in a suitable solvent. For UV-Vis and LC-MS analysis, a dilute (e.g., 0.1%) aqueous solution of acetic acid is effective.[11] For bromide ion analysis, pure water is used.[11]
- UV-Vis Spectrophotometry: Using a 1 cm quartz cuvette, scan the sample solution from 190 nm to 400 nm against a solvent blank.[11] Confirm the presence of the characteristic absorption maximum at approximately 310 nm.[1]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the sample into an LC-MS system equipped with a C18 column and an ESI source in positive ion mode. Monitor for the diquat cation at  $m/z$  183.2.[11]
- Ion Chromatography (IC): To confirm the counter-ion, inject an aqueous solution of the sample into an ion chromatograph with an anion exchange column to identify and quantify the bromide ion.[11]
- Data Verification: Compare the obtained spectra (UV, MS) and retention times (LC, IC) with those of a certified reference standard to confirm the identity and assess the purity of the sample.

## Storage and Handling

Proper storage is essential to maintain the integrity of **Diquat dibromide hydrate**.

- Recommended Storage: Store in a cool, dry, well-ventilated area at 4°C for long-term stability.[6][7] Keep the container tightly sealed and protected from moisture and direct sunlight.[1][6]
- Incompatibilities: Diquat is corrosive to some metals, particularly aluminum, with which it can react to produce flammable hydrogen gas.[10][12] Therefore, it should be stored in original containers or those made of plastic, plastic-lined steel, or stainless steel.[10] It is also incompatible with strong alkalis and oxidizing agents.[12][13]
- Solution Stability: Stock solutions in water should be freshly prepared. For longer-term storage in solvent, freezing at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[6]

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